(1-Aminocyclohexyl)phosphonic acid

概要

説明

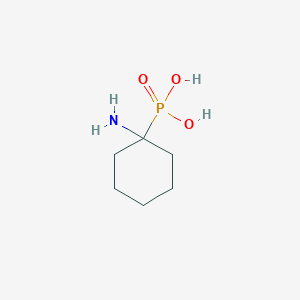

- (1-Aminocyclohexyl)phosphonic acid (also known as phosphonous acid ) is an organophosphorus compound.

- Its chemical formula is C₆H₁₄NO₃P .

- It features a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom.

- It is structurally analogous to the phosphate moiety and exhibits acid properties.

Synthesis Analysis

- (1-Aminocyclohexyl)phosphonic acid can be synthesized through various methods:

- Modified Mannich reaction: Reacting phosphorous acid with formaldehyde and a primary or secondary amine yields an aminomethylphosphonic acid.

- Dialkyl phosphites and acyl chloride: Commonly used for industrial production of specific phosphonic acids.

Molecular Structure Analysis

- The molecule has a tetrahedral geometry.

- It exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure.

Chemical Reactions Analysis

- Phosphonic acid acts as a diprotic acid, donating two protons (H⁺) per molecule.

- It can alter fungal metabolism and inhibit growth.

- Some derivatives undergo Hofmann elimination and substitution reactions in the presence of a base.

科学的研究の応用

Asymmetric Synthesis

- Efficient Asymmetric Synthesis : A new method for the asymmetric synthesis of 1-amino-1-alkyl phosphonic acids, which could include derivatives like (1-Aminocyclohexyl)phosphonic acid, has been developed. This method involves diastereoselective alkylation and subsequent conversions leading to high enantiomeric purity and good yield (Yuan, Li, & Wang, 2000).

Biological Activity and Medicinal Chemistry

- α-Aminophosphonate/phosphinate Motif in Medicinal Chemistry : The biological activity and natural occurrence of α-aminophosphonic acids, which include (1-Aminocyclohexyl)phosphonic acid, have been extensively studied. These compounds are known for influencing physiological and pathological processes with applications in both medicine and agrochemistry. They primarily act by inhibiting various enzymes (Mucha, Kafarski, & Berlicki, 2011).

Specific Applications and Syntheses

- Synthesis of Diastereomerically Pure 1-Aminocyclopropylphosphonic Acids : A specific synthesis of cyclopropyl derivatives has been reported, indicating the interest in similar structures for their biological activity (Groth et al., 1993).

- Synthesis of (2-Amino-4,5-dimethylcyclohexyl)phosphonic Acid : Demonstrating the wide occurrence and diverse biological activity of such compounds, this synthesis underscores the importance of carbocyclic amino acids in medical applications (Anisimova et al., 2003).

- One-Pot Synthesis of Bis(phosphonic acid)s : This methodology could potentially be applied to synthesize derivatives of (1-Aminocyclohexyl)phosphonic acid, demonstrating the versatility of phosphonic acids insynthesis (Egorov et al., 2011).

Enzyme Inhibition and Pharmaceutical Applications

- Aminophosphonic Acids as Enzyme Inhibitors : These compounds, including variations of (1-Aminocyclohexyl)phosphonic acid, are used in studies focusing on metabolic regulation, drug development, and as potential treatments for metabolic disorders. Their stability compared to phosphates makes them significant in biological applications (Orsini, Sello, & Sisti, 2010).

Surface and Interface Properties in Materials Science

- Phosphonic Acid in Surface Modification : Phosphonic acids are employed in modifying surface and interface properties in various materials, which may include derivatives of (1-Aminocyclohexyl)phosphonic acid. Their applications range from electronic devices to nanomaterials synthesis (Guerrero et al., 2013).

Safety And Hazards

- Direct exposure can cause skin and eye irritation.

- Proper handling and disposal are essential to prevent environmental contamination.

将来の方向性

- Ongoing research explores further potential uses of phosphonic acid and its derivatives.

Remember to handle phosphonic acid with care due to its potential hazards. If you have any specific questions or need further details, feel free to ask! 😊

特性

IUPAC Name |

(1-aminocyclohexyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO3P/c7-6(11(8,9)10)4-2-1-3-5-6/h1-5,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSRCTIIPRWCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60986674 | |

| Record name | (1-Aminocyclohexyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aminocyclohexyl)phosphonic acid | |

CAS RN |

67398-11-2 | |

| Record name | NSC320308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Aminocyclohexyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)

![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)

![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)